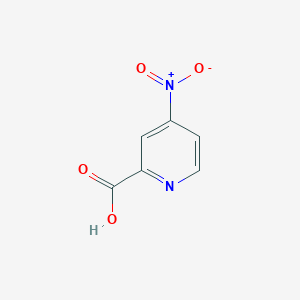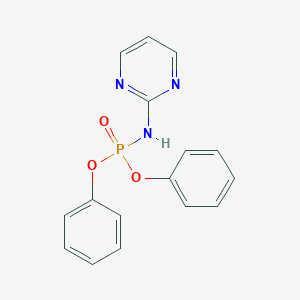
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester, also known as PyDPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. PyDPA is a potent inhibitor of metalloproteases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This makes PyDPA an important tool in the study of various biological processes, including cancer metastasis, inflammation, and tissue remodeling. In
Wirkmechanismus
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester works by inhibiting the activity of metalloproteases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester can prevent the breakdown of extracellular matrix proteins and promote tissue repair and regeneration. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of metalloproteases that are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has several biochemical and physiological effects, including the inhibition of metalloprotease activity, the promotion of tissue repair and regeneration, and the reduction of inflammation. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been shown to have anti-tumor properties, as it can inhibit the activity of metalloproteases that are involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has several advantages for lab experiments, including its high purity and potency, its ability to inhibit the activity of multiple metalloproteases, and its ability to promote tissue repair and regeneration. However, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester also has some limitations, including its high cost and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester in scientific research. One area of interest is the development of Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester-based therapies for the treatment of cancer and other diseases. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester may be used in the development of new drugs that target metalloproteases and other enzymes involved in various biological processes. Finally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester may be used to study the role of metalloproteases in other biological processes, such as angiogenesis and neurodegeneration.
Synthesemethoden
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester can be synthesized using a variety of methods, including the reaction of diphenylphosphoryl azide with 2-pyrimidylamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and yields a white crystalline solid with a high purity. Other methods include the reaction of diphenylphosphoryl chloride with 2-pyrimidylamine or the reaction of diphenylphosphoric acid with 2-pyrimidylamine.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been widely used in scientific research to study the role of metalloproteases in various biological processes. For example, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been used to investigate the role of metalloproteases in cancer metastasis, as it has been shown to inhibit the activity of several metalloproteases that are involved in this process. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been used to study the role of metalloproteases in inflammation, tissue remodeling, and wound healing.
Eigenschaften
CAS-Nummer |
10539-41-0 |
|---|---|
Produktname |
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester |
Molekularformel |
C16H14N3O3P |
Molekulargewicht |
327.27 g/mol |
IUPAC-Name |
N-diphenoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N3O3P/c20-23(19-16-17-12-7-13-18-16,21-14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H,(H,17,18,19,20) |
InChI-Schlüssel |
FGFZWTAFBHAOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Andere CAS-Nummern |
10539-41-0 |
Synonyme |
N-(2-Pyrimidinyl)phosporamidic acid diphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



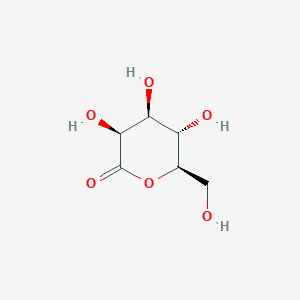
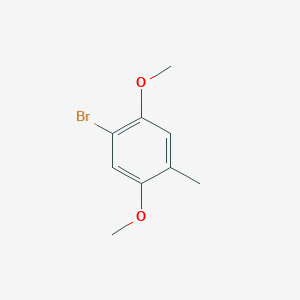
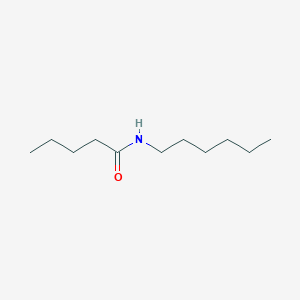
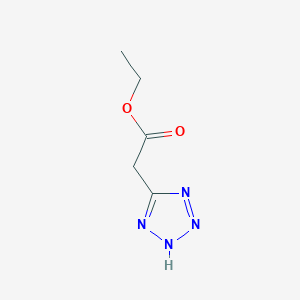

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
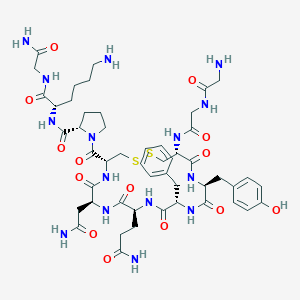
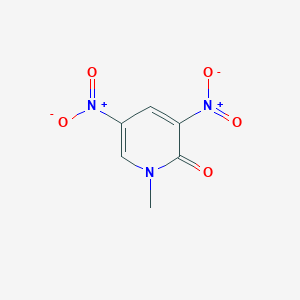
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
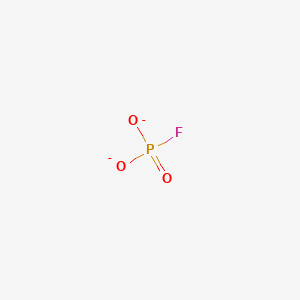


![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
